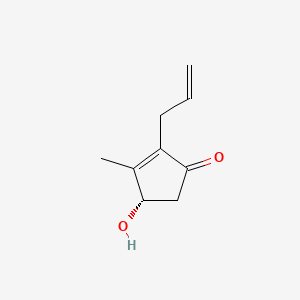

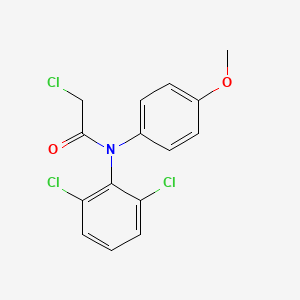

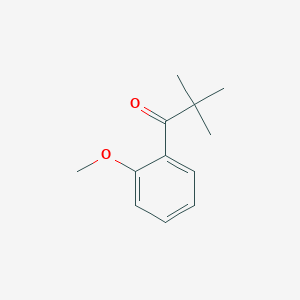

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one

Vue d'ensemble

Description

“1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one” is an organic compound with the formula ROC(O)Cl . It is formally an ester of chloroformic acid . Most are colorless, volatile liquids that degrade in moist air .

Synthesis Analysis

The synthesis of this compound can be challenging. It involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .Molecular Structure Analysis

The molecular structure of the compound was optimized using the B3LYP functional with the 6–311 + + G(d,p) basis set in the DFT method . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Physical And Chemical Properties Analysis

The compound is a light red powder solid with an odorless smell . It has a melting point of 35-40 °C, a boiling point of 130-133 °C/0.1 mmHg, and a density of 1.095 g/mL at 25 °C .Applications De Recherche Scientifique

Stereoelectronic Effects in Radical Cations

Research on similar compounds, such as 2,2-dimethyl-5-methoxyindan-1-ol, has revealed insights into the stereoelectronic effects on alkylaromatic radical cations. These studies show the importance of the alignment between the scissile bond and the π-system for bond cleavage, which is relevant for understanding the reactivity of similar compounds like 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one (Bellanova et al., 2002).

Synthesis and Characterization of Derivatives

The synthesis and characterization of related compounds, such as methoxypiperamide, have been explored in the context of new psychoactive substances. These studies contribute to understanding the chemical properties and potential applications of similar compounds (Power et al., 2014).

π-Excess σ2 P,O Hybrid Ligands

The synthesis of 4-methoxy-substituted 1,3-benzazaphosphole, utilizing a C,O-dilithium intermediate from a related compound, represents a significant step in developing potential σ2 P,O hybrid or chelate ligands. This has implications for the synthesis and application of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one in ligand development (Aluri et al., 2014).

Thermal Behavior in Pyrolysis

Studies on the thermal behavior of lignin model compounds closely related to 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one have been conducted. This research is pivotal for understanding the pyrolysis process and potential applications in bioenergy or materials science (Kuroda et al., 2007).

Photocyclization Studies

Photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally similar to 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one, has been studied. These findings have implications for understanding the photochemical behavior of similar compounds in the development of new materials or chemical processes (Košmrlj & Šket, 2007).

Ligand Behavior in Metal Complexes

The study of 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) provides valuable information on ligand behavior in metal complexes. This research is crucial for applications in coordination chemistry and material science (Askerov et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

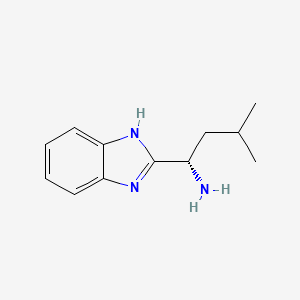

It is known that this compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts on the α1-adrenergic receptors and the 5HT-1A (serotonin) receptors .

Mode of Action

Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Urapidil, a compound synthesized from it, is known to affect the adrenergic and serotonin pathways .

Result of Action

Its derivative urapidil has been shown to lower blood pressure and have central antihypertensive activity .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZUHAMDUYFWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511718 | |

| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

CAS RN |

22526-24-5 | |

| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.